molecular formula C14H10O3 B13995319 3-(4-Hydroxyphenyl)-2-benzofuran-1(3H)-one CAS No. 7468-76-0

3-(4-Hydroxyphenyl)-2-benzofuran-1(3H)-one

Cat. No.: B13995319
CAS No.: 7468-76-0
M. Wt: 226.23 g/mol
InChI Key: RZAVMTCGIWKQJA-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-2-benzofuran-1(3H)-one is an organic compound with a molecular formula of C14H10O3. It is known for its unique structure, which includes a benzofuran ring fused with a hydroxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-2-benzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 4-hydroxybenzaldehyde and salicylic acid derivatives, which undergo cyclization in the presence of a catalyst such as polyphosphoric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzofuran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroxybenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

3-(4-Hydroxyphenyl)-2-benzofuran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-2-benzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylpyruvic acid: Shares the hydroxyphenyl group but differs in the overall structure.

    2-Benzofuran-1(3H)-one: Lacks the hydroxyphenyl group, resulting in different chemical properties.

    Phenolphthalein: Contains a similar benzofuran structure but with additional phenyl groups.

Uniqueness

3-(4-Hydroxyphenyl)-2-benzofuran-1(3H)-one is unique due to its specific combination of a benzofuran ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

7468-76-0

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H10O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17-13/h1-8,13,15H

InChI Key

RZAVMTCGIWKQJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)O

Origin of Product

United States

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